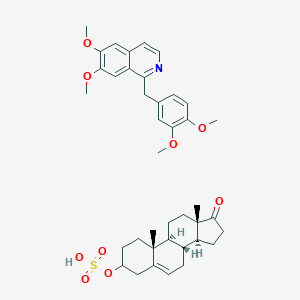
Papaverine salt of sulfuric ester of dehydroepiandrosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Papaverine salt of sulfuric ester of dehydroepiandrosterone (PSDE) is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized by the esterification of dehydroepiandrosterone with sulfuric acid, followed by the reaction with papaverine hydrochloride.
Mécanisme D'action
The mechanism of action of Papaverine salt of sulfuric ester of dehydroepiandrosterone is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. Papaverine salt of sulfuric ester of dehydroepiandrosterone has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Papaverine salt of sulfuric ester of dehydroepiandrosterone has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Papaverine salt of sulfuric ester of dehydroepiandrosterone has been shown to have various biochemical and physiological effects. In cancer research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been found to induce apoptosis and inhibit the growth of cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis. In cardiovascular research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been shown to have vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular diseases. In neurological research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been found to have neuroprotective effects and improve cognitive function by regulating the expression of various genes involved in synaptic plasticity and neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Papaverine salt of sulfuric ester of dehydroepiandrosterone is its potential therapeutic applications in various fields of medicine. Papaverine salt of sulfuric ester of dehydroepiandrosterone has been shown to have anticancer, cardiovascular, and neurological effects, which make it a promising candidate for drug development. However, one of the limitations of Papaverine salt of sulfuric ester of dehydroepiandrosterone is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of long-term safety data, which is necessary for the development of any new drug.
Orientations Futures
There are several future directions for the research on Papaverine salt of sulfuric ester of dehydroepiandrosterone. One direction is the development of new formulations that can enhance the solubility and bioavailability of Papaverine salt of sulfuric ester of dehydroepiandrosterone. Another direction is the study of the long-term safety and efficacy of Papaverine salt of sulfuric ester of dehydroepiandrosterone in preclinical and clinical trials. Additionally, the identification of new molecular targets and signaling pathways that are regulated by Papaverine salt of sulfuric ester of dehydroepiandrosterone can provide new insights into the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Papaverine salt of sulfuric ester of dehydroepiandrosterone involves the esterification of dehydroepiandrosterone with sulfuric acid, followed by the reaction with papaverine hydrochloride. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the product is obtained after purification by column chromatography. The yield of Papaverine salt of sulfuric ester of dehydroepiandrosterone is typically around 60-70%.
Applications De Recherche Scientifique
Papaverine salt of sulfuric ester of dehydroepiandrosterone has been studied for its potential therapeutic applications in various fields of medicine, such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been found to have vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular diseases. In neurological research, Papaverine salt of sulfuric ester of dehydroepiandrosterone has been studied for its potential neuroprotective effects and its ability to improve cognitive function.
Propriétés
Numéro CAS |
101831-49-6 |
|---|---|
Nom du produit |
Papaverine salt of sulfuric ester of dehydroepiandrosterone |
Formule moléculaire |
C39H49NO9S |
Poids moléculaire |
707.9 g/mol |
Nom IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C20H21NO4.C19H28O5S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h5-8,10-12H,9H2,1-4H3;3,13-16H,4-11H2,1-2H3,(H,21,22,23)/t;13?,14-,15-,16-,18-,19-/m.0/s1 |
Clé InChI |
ZZOXHLNZOZHWJS-LNTAAPBVSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(C4)OS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Synonymes |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-isoquinoline, (8R,9S,10R ,13S,14S)-10,13-dimethyl-17-oxo-3-sulfooxy-1,2,3,4,7,8,9,11,12,14,15,1 6-dodecahydrocyclopenta[a]phenanthrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




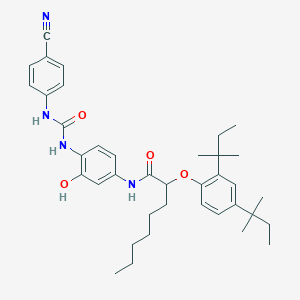


![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)

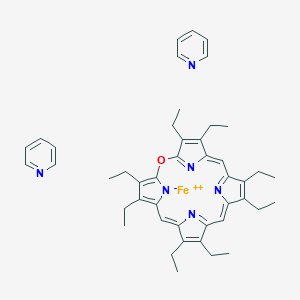

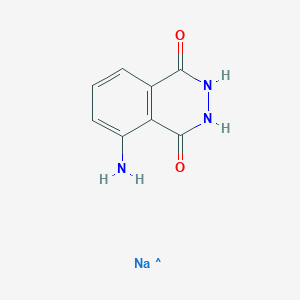


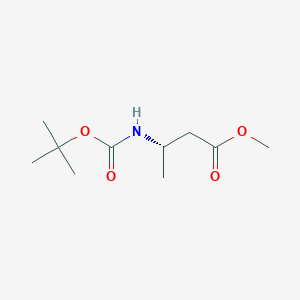
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)